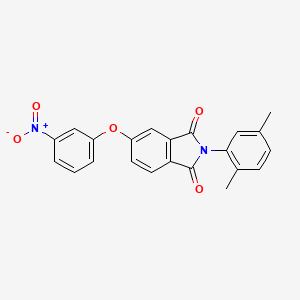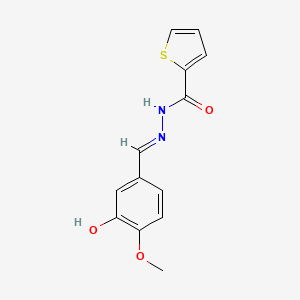![molecular formula C27H32ClN7O4 B11679800 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11679800.png)
2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with morpholine groups and a hydrazinyl linkage to a benzylidene moiety, which is further substituted with a chlorobenzyl and ethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of morpholine groups. The hydrazinyl linkage is then formed by reacting the triazine derivative with hydrazine hydrate. The final step involves the condensation of the hydrazinyl-triazine intermediate with 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazinyl and benzylidene moieties play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-N-(2-chlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-N-(2,5-dichlorophenyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both morpholine and hydrazinyl groups enhances its versatility in various applications .
特性
分子式 |
C27H32ClN7O4 |
|---|---|
分子量 |
554.0 g/mol |
IUPAC名 |
N-[(E)-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H32ClN7O4/c1-2-38-24-17-20(7-8-23(24)39-19-21-5-3-4-6-22(21)28)18-29-33-25-30-26(34-9-13-36-14-10-34)32-27(31-25)35-11-15-37-16-12-35/h3-8,17-18H,2,9-16,19H2,1H3,(H,30,31,32,33)/b29-18+ |
InChIキー |
SIUDYFSSCFPOFS-RDRPBHBLSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=CC=CC=C5Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11679729.png)
![ethyl 2-({3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11679730.png)
![5-[Benzyl(propan-2-yl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B11679733.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11679739.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11679750.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11679752.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11679758.png)
![(2E)-2-{1-[(2-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11679761.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide](/img/structure/B11679768.png)
![N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11679776.png)
![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679787.png)
![ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11679796.png)

